Nickel(2+);octanoic acid;hydrate

Description

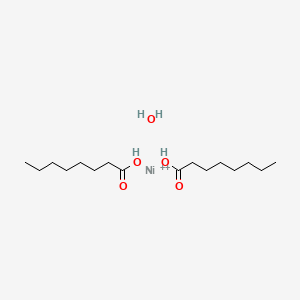

Nickel(2+);octanoic acid;hydrate (CAS 2223-95-2), also known as nickel(II) octanoate hydrate, is a coordination compound comprising a nickel(II) cation coordinated to two octanoate (C₈H₁₅O₂⁻) ligands and water molecules in its crystalline structure . Its general formula is Ni(C₈H₁₅O₂)₂·nH₂O, where n denotes the hydration state. Octanoic acid, a medium-chain fatty acid, acts as a bidentate ligand, forming stable complexes with nickel via carboxylate oxygen atoms. This compound is typically a greenish solid, moderately soluble in organic solvents but less so in water due to the hydrophobic alkyl chain of octanoate .

Nickel carboxylates like this are utilized in catalysis, organic synthesis, and as precursors for nanomaterials. The hydrate form ensures stability during storage, as water molecules prevent ligand dissociation .

Properties

Molecular Formula |

C16H34NiO5+2 |

|---|---|

Molecular Weight |

365.13 g/mol |

IUPAC Name |

nickel(2+);octanoic acid;hydrate |

InChI |

InChI=1S/2C8H16O2.Ni.H2O/c2*1-2-3-4-5-6-7-8(9)10;;/h2*2-7H2,1H3,(H,9,10);;1H2/q;;+2; |

InChI Key |

GOLWVMMVTHBFHR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(=O)O.CCCCCCCC(=O)O.O.[Ni+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Nickel(II) octanoate hydrate can be synthesized through the reaction of nickel(II) salts with octanoic acid. A common method involves dissolving nickel(II) acetate tetrahydrate in water, followed by the addition of octanoic acid. The mixture is then heated under reflux conditions to facilitate the formation of the nickel(II) octanoate complex. The product is then isolated by filtration and dried under reduced pressure .

Industrial Production Methods: In industrial settings, the production of nickel(II) octanoate hydrate may involve larger-scale reactions using similar principles. The process typically includes the use of nickel(II) chloride or nickel(II) sulfate as starting materials, which are reacted with octanoic acid in the presence of a suitable solvent. The reaction mixture is then subjected to purification steps to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: Nickel(II) octanoate hydrate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form nickel(III) species under specific conditions.

Reduction: It can be reduced to nickel(0) or nickel(I) species using appropriate reducing agents.

Substitution: The octanoate ligands can be substituted with other ligands, such as phosphines or amines, to form different nickel complexes.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Ligand exchange reactions can be carried out using various phosphines, amines, or other coordinating ligands.

Major Products Formed:

Oxidation: Nickel(III) complexes.

Reduction: Nickel(0) or nickel(I) species.

Substitution: New nickel complexes with different ligands.

Scientific Research Applications

Nickel(II) octanoate hydrate has a wide range of applications in scientific research, including:

Chemistry: It is used as a precursor for the synthesis of other nickel complexes and as a catalyst in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.

Industry: It is used in the production of nickel-based catalysts, coatings, and other industrial materials.

Mechanism of Action

The mechanism by which nickel(II) octanoate hydrate exerts its effects involves the coordination of the nickel ion with various ligands. The nickel ion can interact with biological molecules, such as proteins and nucleic acids, leading to changes in their structure and function. The compound’s activity is influenced by the nature of the ligands and the specific coordination environment around the nickel ion .

Comparison with Similar Compounds

Comparison with Similar Nickel Compounds

Structural and Functional Analogues

Nickel(II) Acetate Tetrahydrate (CAS 6018-89-9)

- Formula : Ni(CH₃COO)₂·4H₂O

- Molecular Weight : 248.84 g/mol .

- Properties : Highly water-soluble due to the short acetate chain. Used in electroplating, catalysis (e.g., hydrogenation), and as a precursor for nickel oxide .

- Contrast with Nickel Octanoate: The shorter acetate chain enhances solubility in polar solvents but reduces compatibility with organic matrices. Nickel acetate is more ionic, whereas nickel octanoate exhibits lipophilic character .

Nickel(II) Oxalate Dihydrate (CAS 20543-06-0)

- Formula : NiC₂O₄·2H₂O

- Molecular Weight : 182.73 g/mol .

- Properties : A dicarboxylate complex with strong Ni–O bonds. Insoluble in water; decomposes at ~300°C to NiO. Used in battery materials and as a catalyst precursor .

- Contrast: Oxalate’s rigid, planar structure facilitates different coordination geometries compared to octanoate’s flexible chain. Nickel oxalate is more thermally stable but less versatile in organic synthesis .

Nickel(II) Nitrate Hexahydrate (CAS 13478-00-7)

- Formula: Ni(NO₃)₂·6H₂O

- Molecular Weight : 290.81 g/mol .

- Properties : Highly hygroscopic, water-soluble, and a strong oxidizer. Used in ceramics, catalysts, and nickel plating .

- Contrast: The nitrate anion imparts oxidative properties, making it unsuitable for reducing environments. Unlike nickel octanoate, it lacks organic ligands, limiting its use in hydrophobic systems .

Inorganic vs. Organic Nickel Salts

- Nickel Chloride (NiCl₂) : A simple ionic salt with high solubility and toxicity. Used in electroplating and as a nickel source in aqueous reactions .

- Nickel Carbonate Hydroxide Tetrahydrate (NiCO₃·Ni(OH)₂·4H₂O) : A basic carbonate with layered structures. Applications include battery electrodes and pigments. Differs from carboxylates in anion type and reactivity .

Data Table: Key Properties of Nickel Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.